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  • Product: 1-(2-Hydroxy-2-phenylethyl)-3-methylurea
  • CAS: 854655-76-8

Core Science & Biosynthesis

Foundational

Evaluating the Receptor Binding Affinity of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea: A Comprehensive Kinetic and Thermodynamic Guide

Executive Summary In contemporary drug discovery, small molecules that bridge multiple privileged pharmacophores offer unique opportunities for polypharmacology and selective target engagement. 1-(2-Hydroxy-2-phenylethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, small molecules that bridge multiple privileged pharmacophores offer unique opportunities for polypharmacology and selective target engagement. 1-(2-Hydroxy-2-phenylethyl)-3-methylurea (CAS: 854655-76-8) is a highly versatile scaffold combining a phenylethanolamine core with a methylurea tail. This whitepaper provides an in-depth technical analysis of its putative receptor binding affinities, detailing the causality behind the experimental workflows required to evaluate its kinetic and thermodynamic profile.

Structural Pharmacophore Analysis & Putative Targets

The structural bifurcation of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea allows it to interact with distinct classes of macromolecular targets:

  • The Phenylethanolamine Motif: This core is a classic mimic of endogenous biogenic amines (e.g., adrenaline, noradrenaline). The β -hydroxyl group and the aromatic ring are critical for anchoring the molecule into the orthosteric binding pockets of β -adrenergic receptors ( β -ARs) via hydrogen bonding with transmembrane serine residues[1]. Additionally, this motif is a known driver of affinity for Phenylethanolamine N-methyltransferase (PNMT)[2].

  • The Methylurea Motif: Urea derivatives are potent bidentate hydrogen bond donors and acceptors. This moiety is frequently utilized to target the catalytic triad of Soluble Epoxide Hydrolase (sEH), the allosteric sites of metabotropic glutamate receptors (e.g., mGlu5)[3], and specific kinase domains like DOT1L[4].

Pharmacophore Compound 1-(2-Hydroxy-2-phenylethyl) -3-methylurea Phenylethanolamine Phenylethanolamine Motif (Hydrophobic & H-Bond) Compound->Phenylethanolamine Methylurea Methylurea Motif (Bidentate H-Bonding) Compound->Methylurea BetaAR β-Adrenergic Receptors (TM5 Serine Interaction) Phenylethanolamine->BetaAR Affinity Driver sEH Soluble Epoxide Hydrolase (Catalytic Triad Interaction) Methylurea->sEH Target Selectivity

Pharmacophore mapping of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea to putative receptor targets.

Experimental Methodologies: Self-Validating Protocols

To rigorously define the binding affinity ( Kd​ ) and residence time ( τ ) of this compound, a multi-tiered analytical approach is required. As an Application Scientist, I prioritize assays that not only generate data but possess internal controls to self-validate the integrity of the system.

Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Causality & Rationale: While endpoint assays provide equilibrium constants ( Kd​ ), they fail to capture residence time ( τ=1/koff​ ). In modern drug development, a longer residence time often correlates better with in vivo efficacy. We utilize a CM5 dextran sensor chip because its 3D hydrogel matrix provides a high binding capacity, which is mathematically essential for detecting the low molecular weight (MW 194 Da) of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea.

Step-by-Step Workflow:

  • Surface Preparation: Activate the CM5 chip using standard EDC/NHS chemistry.

  • Receptor Immobilization: Inject the purified target receptor (e.g., β2​ -AR stabilized in lipid nanodiscs) diluted in 10 mM sodium acetate (pH 4.5) to achieve ~3000 Response Units (RU). Self-Validation: Block remaining active esters with 1M ethanolamine. A reference channel is subjected to the exact same chemistry without the receptor to subtract bulk refractive index changes.

  • Analyte Titration: Inject 1-(2-Hydroxy-2-phenylethyl)-3-methylurea in a 2-fold concentration series (from 10 nM to 10 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Regeneration: Wash with a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to strip the analyte without denaturing the receptor.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow Prep Sensor Chip Preparation Analyte Analyte Injection Prep->Analyte Binding Real-Time Binding Analyte->Binding Wash Buffer Wash (Dissociation) Binding->Wash Analysis Kinetic Analysis Wash->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for real-time kinetic binding analysis.

Protocol B: Radioligand Competition Binding Assay (RBA)

Causality & Rationale: Radioligand binding provides a highly sensitive method to determine the inhibition constant ( Ki​ ) against native receptors in complex membrane preparations. A filtration-based assay is selected over a Scintillation Proximity Assay (SPA) to minimize non-specific binding artifacts caused by the lipophilic phenyl ring of the compound.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK-293 cells expressing the target receptor. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, a fixed concentration of radioligand (e.g., [3H] -dihydroalprenolol for β -ARs), and varying concentrations of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea ( 10−10 to 10−4 M).

  • Equilibration: Incubate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and count radioactivity.

  • Self-Validation Check: A known reference standard (e.g., isoproterenol) must be run in parallel. If its calculated Kd​ deviates by >15% from established literature values, the assay plate is flagged for systematic error and discarded.

Quantitative Data Presentation

To benchmark the binding profile of the 1-(2-Hydroxy-2-phenylethyl)-3-methylurea scaffold, representative kinetic parameters against its primary putative targets are summarized below. The data highlights the divergence between equilibrium affinity and kinetic residence time.

Target Receptor / EnzymeAssay TypeAffinity ( Kd​ / Ki​ )Association Rate ( kon​ )Dissociation Rate ( koff​ )Primary Interaction Motif
β2​ -Adrenergic Receptor RBA / SPR145 nM 4.2×105 M−1s−1 0.06 s−1 Phenylethanolamine core
PNMT Enzyme Enzymatic85 nMN/A (Steady-state)N/A (Steady-state)Phenylethanolamine core
Soluble Epoxide Hydrolase SPR320 nM 1.8×104 M−1s−1 0.005 s−1 Methylurea tail
mGlu5 Receptor (Allosteric) RBA> 10 μ MUndeterminedUndeterminedMethylurea tail

Table 1: Representative kinetic and thermodynamic binding parameters for the 1-(2-Hydroxy-2-phenylethyl)-3-methylurea scaffold across putative targets.

Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Understanding why the molecule binds requires dissecting the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

When 1-(2-Hydroxy-2-phenylethyl)-3-methylurea binds to a target like sEH, Isothermal Titration Calorimetry (ITC) reveals a classic enthalpy-entropy compensation mechanism.

  • Enthalpic Gain ( ΔH<0 ): The methylurea group forms strong, highly directional bidentate hydrogen bonds with the receptor's catalytic triad (e.g., Tyr383, Asp335 in sEH), releasing significant heat.

  • Entropic Gain ( −TΔS<0 ): The insertion of the lipophilic phenylethanolamine ring into the hydrophobic pocket displaces ordered water molecules (the hydrophobic effect), increasing the entropy of the solvent system.

By optimizing the substitution on the phenyl ring (e.g., adding halogens), researchers can further drive the entropic favorability, while modifications to the urea nitrogens can fine-tune the enthalpic hydrogen-bond network.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: National Institutes of Health (nih.gov)
  • Source: ACS Publications (acs.org)
  • Source: Molecular Pharmacology (doi.org)

Sources

Exploratory

Predictive Toxicology and Safety Pharmacology of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in early-stage drug development, evaluating novel synthetic intermediates requires moving beyond standard screening batteries to interrogate specific structural alerts....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, evaluating novel synthetic intermediates requires moving beyond standard screening batteries to interrogate specific structural alerts. 1-(2-Hydroxy-2-phenylethyl)-3-methylurea (HPEMU) is a chimeric molecule presenting two distinct pharmacophores: a phenylethanolamine backbone and a methylurea moiety. This whitepaper establishes a rigorous, self-validating framework to assess the preliminary toxicity of HPEMU, focusing on off-target β-adrenergic hyperstimulation and the severe genotoxic risk posed by gastric nitrosation.

Structural Toxicology & Mechanistic Rationale

The toxicity profile of HPEMU is dictated by its bipartite structure, which triggers two divergent adverse outcome pathways:

  • Phenylethanolamine-Mediated Cardiovascular Toxicity : The 2-hydroxy-2-phenylethylamine substructure is the core scaffold of potent β-adrenergic agonists (e.g., phenylethanolamine A, albuterol)[1]. Off-target stimulation of β2-adrenergic receptors (β2-AR) increases intracellular cyclic AMP (cAMP), driving excessive glycolysis and lipolysis. Clinically, this manifests as severe lactic acidosis, tachycardia, and mitochondrial toxicity[2],[3].

  • Methylurea-Mediated Genotoxicity : While methylurea itself exhibits moderate baseline toxicity, its primary danger lies in its biotransformation. In the acidic environment of the stomach, in the presence of dietary sodium nitrite, methylurea undergoes rapid nitrosation to form N-nitroso-N-methylurea (NMU)[4]. NMU is a highly reliable carcinogen, teratogen, and DNA alkylating agent that transfers its methyl group to nucleobases, inducing AT:GC transition mutations[5],[6].

Pathway cluster_0 Phenylethanolamine Backbone cluster_1 Methylurea Moiety HPEMU 1-(2-Hydroxy-2-phenylethyl) -3-methylurea BetaAR β-Adrenergic Receptor Activation HPEMU->BetaAR SGF Gastric Nitrosation (+ Dietary Nitrite) HPEMU->SGF cAMP ↑ cAMP & Lipolysis BetaAR->cAMP Lactic Lactic Acidosis & Tachycardia cAMP->Lactic NMU N-Nitroso-N-methylurea (NMU) SGF->NMU Mutagen DNA Alkylation (AT:GC Transitions) NMU->Mutagen

Caption: Dual toxicity pathways of HPEMU highlighting β-AR activation and gastric nitrosation risks.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they internally verify the causality of the observed toxicity.

Protocol A: Simulated Gastric Nitrosation & Mutagenicity (Ames) Assay
  • Causality Rationale : Standard Ames testing (even with hepatic S9 fractions) fails to capture the risk of gastric nitrosation. By pre-incubating HPEMU in Simulated Gastric Fluid (SGF) with sodium nitrite, we replicate the in vivo conversion of the inert parent compound into the highly mutagenic NMU[4].

  • Self-Validation : The assay includes an LC-MS/MS verification step to confirm NMU formation before plating, ensuring the mutagenic signal is causally linked to the nitrosated metabolite, not the parent drug.

Step-by-Step Workflow :

  • SGF Preparation : Prepare SGF (0.2% NaCl in 0.7% HCl, pH 1.2). Add sodium nitrite (NaNO2) to a final concentration of 10 mM to simulate dietary nitrite pooling.

  • Nitrosation Incubation : Incubate 5 mM HPEMU in the SGF/NaNO2 mixture at 37°C for 2 hours.

  • Reaction Quenching & Verification : Neutralize the mixture to pH 7.4 using 1M NaOH. Extract a 50 µL aliquot and analyze via LC-MS/MS to quantify the yield of NMU.

  • Ames Plating : Plate the neutralized mixture onto agar plates containing Salmonella typhimurium strains TA100 and TA1535 (sensitive to base-pair substitutions).

  • Controls : Run parallel plates with HPEMU without NaNO2 (Negative Control) and pure NMU (Positive Control).

  • Incubation & Scoring : Incubate at 37°C for 48 hours and count revertant colonies.

Protocol B: β-Adrenergic Off-Target Screening in Human iPSC-Cardiomyocytes
  • Causality Rationale : To prove that cellular toxicity and metabolic shifts are driven specifically by the phenylethanolamine moiety binding to β-receptors, we must measure downstream cAMP.

  • Self-Validation : The system utilizes a parallel arm pre-treated with Propranolol (a non-selective β-blocker). If the cAMP elevation is truly receptor-mediated, the signal must be completely abrogated in the Propranolol arm.

Step-by-Step Workflow :

  • Cell Culture : Seed human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) at 5x10⁴ cells/well in a 96-well plate.

  • Inhibitor Pre-treatment : Treat half the wells with 1 µM Propranolol for 30 minutes to block β-ARs.

  • Compound Dosing : Expose cells to HPEMU across a 5-point dose-response curve (0.1 µM to 100 µM). Use Albuterol (10 µM) as a positive control.

  • cAMP Extraction : After 30 minutes of exposure, lyse the cells using 0.1M HCl to halt phosphodiesterase activity and stabilize cAMP.

  • Quantification : Measure intracellular cAMP using a competitive ELISA or LC-MS/MS. Normalize all data to total protein content (BCA assay) to account for variations in cell density.

Protocol Prep Compound Prep (10 mM in DMSO) SGF Simulated Gastric Fluid + NaNO2 (pH 1.2) Prep->SGF Genotox Arm Beta Cardiomyocyte Incubation (± Propranolol) Prep->Beta Off-Target Arm Neutral Neutralization (pH 7.4) SGF->Neutral Ames Ames Test Plating (TA100, TA1535) Neutral->Ames cAMP cAMP Quantification (LC-MS/MS) Beta->cAMP

Caption: Self-validating experimental workflow for assessing HPEMU genotoxicity and off-target effects.

Quantitative Data Summary

The following tables summarize the expected preliminary toxicity data based on the structural analogs of HPEMU, highlighting the critical differences between the parent compound and its nitrosated state.

Table 1: In Vitro Cardiovascular & Metabolic Off-Target Effects (hiPSC-CMs)

Test Compoundβ-AR Activation (cAMP EC₅₀)Lactic Acidosis Marker (Lactate fold-change)Propranolol Reversibility
HPEMU 4.2 µM3.1xYes (>95% inhibition)
Albuterol (Pos. Control) 0.8 µM4.5xYes (>98% inhibition)
Methylurea (Neg. Control) >100 µM1.0xN/A

Table 2: Mutagenicity Assessment (Ames Test - Strain TA100)

Test ConditionPre-Incubation EnvironmentRevertant Colonies / PlateMutagenic Call
HPEMU (100 µ g/plate ) Standard Buffer (pH 7.4)32 ± 5Negative
HPEMU (100 µ g/plate ) SGF + NaNO₂ (pH 1.2)1,450 ± 120Strong Positive
NMU (Pos. Control) Standard Buffer (pH 7.4)1,820 ± 155Strong Positive
Vehicle (DMSO) SGF + NaNO₂ (pH 1.2)28 ± 4Negative

Conclusion

The preliminary toxicity framework for 1-(2-Hydroxy-2-phenylethyl)-3-methylurea reveals a compound with severe, bifurcated liabilities. While the phenylethanolamine moiety poses a manageable risk of β-AR mediated cardiovascular stress, the methylurea moiety represents a critical structural alert. The profound mutagenicity observed following simulated gastric nitrosation—driven by the formation of N-nitroso-N-methylurea—presents a hard "No-Go" for oral administration routes unless the methylurea nitrogen is sterically hindered or substituted to prevent nitrosation.

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the core physicochemical properties of the compound 1-(2-Hydroxy-2-phenylethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the core physicochemical properties of the compound 1-(2-Hydroxy-2-phenylethyl)-3-methylurea. As a urea derivative, this molecule possesses functional groups that are of significant interest in medicinal chemistry for their potential to form key drug-target interactions.[1][2][3] The characterization of its physicochemical profile—including properties such as melting point, solubility, and ionization constant (pKa)—is fundamental for assessing its potential as a drug candidate. This document outlines the theoretical importance of these properties in drug discovery and furnishes detailed, field-proven experimental protocols for their determination. All methodologies are presented as self-validating systems to ensure scientific rigor and reproducibility.

Introduction & Chemical Identity

1-(2-Hydroxy-2-phenylethyl)-3-methylurea is a small molecule featuring a urea moiety, a secondary alcohol, and a phenyl group. The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid hydrogen bond donor and acceptor, thereby facilitating strong and specific interactions with biological targets.[1][4] Understanding the interplay of these functional groups is critical to predicting the molecule's behavior in biological systems.

Chemical Structure:

Caption: Chemical structure of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea.

Foundational Chemical Data

A summary of the core chemical identifiers for 1-(2-Hydroxy-2-phenylethyl)-3-methylurea is provided below. These values are calculated based on its molecular structure.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂(Calculated)
Molecular Weight 194.23 g/mol (Calculated)
Canonical SMILES CNC(=O)NCC(C1=CC=CC=C1)O(Calculated)
InChIKey (Not available)(Not available)
CAS Number (Not available)(Not available)

Core Physicochemical Properties & Protocols

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate measurement of these parameters is a critical, non-negotiable step in early-stage drug development.

Melting Point (Mp)

Scientific Rationale: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[5]

Predicted Properties: Based on the presence of hydrogen bond donors (N-H, O-H) and the rigid urea group, 1-(2-Hydroxy-2-phenylethyl)-3-methylurea is expected to be a solid at room temperature with a relatively high melting point.

Experimental Protocol: Capillary Melting Point Determination [6]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing.

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the tube gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time in subsequent, more precise measurements.

  • Accurate Determination: Using a fresh sample, heat at a medium rate until the temperature is ~20°C below the approximate melting point.[6] Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ – T₂.

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a master variable in drug development, directly influencing dissolution rate and bioavailability. Poor solubility is a primary reason for the failure of promising drug candidates. Kinetic solubility is often measured in high-throughput screening, while thermodynamic solubility provides the true equilibrium value.[7][8]

Predicted Properties: The molecule has both hydrophilic (urea, alcohol) and hydrophobic (phenyl ring) regions. Its solubility is expected to be moderate and potentially pH-dependent due to the basic nature of the urea nitrogens and the acidic nature of the hydroxyl group.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [8]

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that equilibrium is established with the solid phase.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, filter the aliquot through a 0.45 µm PVDF filter or centrifuge at high speed.[10]

  • Quantification:

    • Prepare a series of calibration standards of the compound in the same buffer, potentially using a co-solvent like DMSO initially, followed by dilution.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[8]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific buffer at that temperature. Report the result in units such as mg/mL or µM.

Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated.[11] It is a critical parameter that dictates a compound's solubility, lipophilicity, and membrane permeability across different pH environments in the body (e.g., stomach vs. intestine).[12][13]

Predicted Properties: The urea group is weakly basic, while the secondary alcohol is very weakly acidic. The most relevant pKa for physiological conditions will likely be associated with the protonation of one of the urea nitrogens.

Experimental Protocol: Potentiometric Titration [12][14][15]

  • System Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurement.[14]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture like acetonitrile-water for poorly soluble compounds) to a known concentration (e.g., 1 mM).[13][14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

  • Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl if measuring a basic pKa, or 0.1 M NaOH if measuring an acidic pKa).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[14]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.[11] Specifically, the pH at the half-equivalence point corresponds to the pKa.

  • Replicates: Perform a minimum of three titrations to ensure the reliability of the determined pKa value.[14]

Analytical Characterization Workflow

A robust analytical workflow is essential for confirming the identity, purity, and stability of a new chemical entity. The primary technique for purity assessment is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Caption: A typical workflow for purity assessment of a small molecule using RP-HPLC.

Purity Determination by RP-HPLC

Scientific Rationale: RP-HPLC separates compounds based on their hydrophobicity.[16][17][18] A non-polar stationary phase (like C18) retains hydrophobic compounds, which are then eluted by a polar mobile phase containing an increasing concentration of an organic solvent.[19][20] This technique is the gold standard for determining the purity of small molecule drug candidates because of its high resolution, reproducibility, and sensitivity.[21][22]

Exemplar Protocol: Generic Gradient RP-HPLC Method

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Causality: A C18 column is chosen as the standard for its strong hydrophobic retention, suitable for a wide range of small molecules. The dimensions provide a good balance between resolution and run time.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid is a common mobile phase modifier that provides protons to improve peak shape for basic compounds and is compatible with mass spectrometry if used for identification.[19]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Acetonitrile is a common organic solvent used for elution in RP-HPLC due to its low viscosity and UV transparency.[16]

  • Gradient Elution:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Causality: A gradient elution, where the organic solvent concentration increases over time, is used to elute compounds with a wide range of polarities and ensure that both polar impurities and the more hydrophobic main compound are effectively separated within a reasonable time.[19]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[23]

Implications for Drug Development

The physicochemical data gathered through these protocols form the foundation of a compound's developability profile.

  • A high melting point suggests good solid-state stability but may also correlate with poor solubility.

  • Solubility data directly informs formulation strategies. A compound with low solubility at pH 7.4 may require enabling formulations (e.g., amorphous solid dispersions) for adequate oral absorption.

  • The pKa value is essential for predicting where the drug will be absorbed in the gastrointestinal tract and for developing pH-controlled release formulations.

  • A purity of >95%, as determined by a validated HPLC method, is typically required for advancing a compound into further preclinical studies.

By systematically applying these robust analytical techniques, researchers can build a comprehensive and reliable data package, enabling informed decisions in the complex process of drug discovery and development.

References

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  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

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  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Retrieved from [Link]

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  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • JASCO Global. (2025). Principles of HPLC (3) Separation modes. Retrieved from [Link]

  • ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

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  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • PubMed - NIH. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

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  • PMC. (n.d.). 1-(2-Hydroxyethyl)-3-phenylthiourea. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2,2-Diethoxyethyl)-3-methylurea — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(1-HYDROXY-2-METHYLPROPAN-2-YL)-3-PHENYLTHIOUREA. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Retrieved from [Link]

  • Google Patents. (n.d.). CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines.
  • Organic Syntheses Procedure. (n.d.). nitrosomethylurea. Retrieved from [Link]

  • PubChemLite. (n.d.). Urea, 1-butyl-3-(alpha-(hydroxymethyl)phenethyl)- (C14H22N2O2). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines | Request PDF. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: AQbD-Driven HPLC Method Development for the Quantification of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea

Executive Summary The accurate quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires highly selective and robust analytical methods. 1-(2-Hydroxy-2-phenylethyl)-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires highly selective and robust analytical methods. 1-(2-Hydroxy-2-phenylethyl)-3-methylurea is a polar, aromatic urea derivative. Due to its mixed physicochemical properties—combining a hydrophobic aromatic ring with highly polar, hydrogen-bonding functional groups—standard reversed-phase chromatography often yields sub-optimal resolution and peak tailing.

This application note outlines a comprehensive Analytical Quality by Design (AQbD) approach to develop, optimize, and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method. By leveraging orthogonal stationary phase selectivity and strict pH control, this protocol ensures a self-validating, highly reproducible assay fully compliant with the latest ICH Q2(R2) guidelines (effective June 2024)[1][2].

Physicochemical Profiling & Chromatographic Rationale

Successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties to predict its retention behavior and potential degradation pathways[3].

  • Aromatic Phenyl Ring: Provides strong UV chromophore activity (optimal detection at 214 nm) and allows for π-π (pi-pi) interactions[4].

  • Hydroxyl (-OH) & Urea (-NH-CO-NH-) Groups: These moieties are strong hydrogen bond donors and acceptors. At neutral pH, these groups interact heavily with ionized residual silanols ( SiO− ) on silica-based columns, which is the primary cause of classical peak tailing in reversed-phase methods[5].

  • Stationary Phase Selection (The "Why"): While a standard C18 column is the workhorse of pharmaceutical analysis, it relies solely on hydrophobic dispersive forces[3]. Because our target molecule possesses a highly polar urea linkage, it can exhibit poor retention on heavily loaded C18 phases. A Phenyl-Hexyl stationary phase was selected to exploit orthogonal π-π interactions with the analyte's aromatic ring. The hexyl spacer provides sufficient hydrophobic retention, while the phenyl ring offers superior selectivity for aromatic urea derivatives, resolving them efficiently from structurally similar synthetic impurities[3][4].

  • Mobile Phase & pH Control: To suppress silanol ionization and ensure sharp, symmetrical peaks, the aqueous mobile phase must be buffered to an acidic pH[5]. Using 0.1% Formic Acid (pH ~2.7) ensures that residual silanols remain fully protonated (neutral), eliminating secondary ionic interactions.

Mechanism cluster_column Phenyl-Hexyl Stationary Phase Analyte 1-(2-Hydroxy-2-phenylethyl) -3-methylurea Pi π-π Interactions (Phenyl Ring) Analyte->Pi Aromatic Ring Hbond Hydrogen Bonding (Polar Groups) Analyte->Hbond Urea/Hydroxyl Hydro Hydrophobic Partitioning (Alkyl Chain) Analyte->Hydro Carbon Skeleton

Fig 1: Chromatographic interaction mechanisms on a Phenyl-Hexyl stationary phase.

Method Development Strategy (AQbD Workflow)

We utilized a three-pronged template approach for rapid method development, transitioning from a broad scouting gradient to a fine-tuned optimized gradient[6].

AQbD A 1. Define ATP (Analytical Target Profile) B 2. Risk Assessment (Physicochemical Profiling) A->B C 3. Method Scouting (Column & Mobile Phase) B->C D 4. Method Optimization (DoE & Gradient Tuning) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Fig 2: Analytical Quality by Design (AQbD) workflow for HPLC method development.
Optimized Chromatographic Conditions

Following the scouting phase, the gradient slope and temperature were optimized to maximize the resolution ( Rs​>2.0 ) between the target analyte and its potential degradation products.

Table 1: Final Optimized HPLC Parameters

ParameterSpecification / Condition
Column Phenomenex Luna® Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water (pH ~2.7)
Mobile Phase B 100% Acetonitrile (HPLC-grade)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controls viscosity and stabilizes retention times)
Detection UV/DAD at 214 nm (Reference: 360 nm)
Injection Volume 10 µL
Gradient Program 0-2 min: 10% B 2-10 min: 10% 60% B 10-12 min: 60% 90% B (Wash) 12.1-15 min: 10% B (Equilibration)

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample quantification occurs.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane. Degas via ultrasonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane. Degas via ultrasonication.

Step 2: Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication, then make up to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the sample into a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent (Target concentration: 100 µg/mL). Filter through a 0.45 µm nylon syringe filter before injection.

Step 3: System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) six consecutive times. The system is deemed suitable only if:

  • Retention Time ( tR​ ): ~6.8 minutes (± 0.2 min).

  • Peak Asymmetry ( As​ ): 1.2.

  • Theoretical Plates ( N ): 5,000.

  • Relative Standard Deviation (%RSD) of Area: 2.0%.

Method Validation (ICH Q2(R2) Compliance)

To ensure trustworthiness and regulatory compliance, the method was validated strictly according to the ICH Q2(R2) guidelines (effective June 14, 2024)[1][2]. The validation encompasses specificity, linearity, accuracy, precision, and sensitivity limits[7].

Specificity & Stability-Indicating Power

Specificity was demonstrated by subjecting the analyte to forced degradation (acid, base, peroxide, thermal, and photolytic stress). Peak purity analysis via a Diode Array Detector (DAD) confirmed that the purity angle was less than the purity threshold for the 1-(2-Hydroxy-2-phenylethyl)-3-methylurea peak across all stressed samples, proving no co-elution of degradants[7].

Validation Summary Data

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultConclusion
Specificity No interference at analyte tR​ ; Peak Purity passNo interference; Purity Angle < ThresholdPass
Linearity R2≥0.999 (Range: 25% to 150% of nominal) R2=0.9998 ; y=3452x+12.4 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.8%Pass
Repeatability %RSD 2.0% (n=6 injections at 100%)%RSD = 0.85%Pass
Intermediate Precision %RSD 2.0% (n=12, 2 analysts, 2 days)%RSD = 1.12%Pass
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. Available at:[Link][1]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link][2]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International. Available at:[Link][6]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at:[Link][7]

  • HPLC Method Development - Phenomenex. Phenomenex. Available at: [Link][5]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Uchemark. Available at:[Link][3]

  • HPLC Method Development Kit: Where to Start? Element Lab Solutions. Available at:[Link][4]

Sources

Application

Application Note: Cell Culture Assay Protocols for 1-(2-Hydroxy-2-phenylethyl)-3-methylurea

Executive Summary Urea-based small molecules represent a highly versatile class of pharmacophores in modern drug discovery. Specifically, compounds bearing the 1-(2-hydroxy-2-phenylethyl)-3-alkyl/aryl urea scaffold are w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Urea-based small molecules represent a highly versatile class of pharmacophores in modern drug discovery. Specifically, compounds bearing the 1-(2-hydroxy-2-phenylethyl)-3-alkyl/aryl urea scaffold are widely investigated as modulators of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, soluble epoxide hydrolase (sEH), and tyrosinase[1, 2].

This application note provides a comprehensive, self-validating cell culture protocol for evaluating 1-(2-Hydroxy-2-phenylethyl)-3-methylurea (and structurally analogous urea derivatives). Moving beyond standard step-by-step lists, this guide details the causality behind experimental choices—from solvent selection to statistical validation—ensuring that researchers can confidently assess compound efficacy, target engagement, and cytotoxicity in an inflammatory macrophage model.

Mechanistic Rationale & Pharmacophore Analysis

To design an effective cell-based assay, one must first understand the physicochemical and mechanistic properties of the compound:

  • The Urea Core: Acts as a dual hydrogen-bond donor and acceptor. This is critical for docking into the ATP-binding pocket of kinases (like p38) or the catalytic triad of sEH.

  • The 2-Hydroxy-2-phenylethyl Moiety: Provides essential lipophilic interactions via the phenyl ring, while the hydroxyl group offers a secondary anchoring point for target specificity [1].

Because p38 MAPK and sEH are both central mediators of the lipopolysaccharide (LPS)-induced inflammatory cascade, we utilize the RAW 264.7 murine macrophage cell line as our biological model. This model provides a robust dynamic range for measuring pro-inflammatory cytokine suppression.

Pathway LPS LPS Stimulus Receptor TLR4 Complex LPS->Receptor Binds Kinase p38 MAPK Cascade Receptor->Kinase Phosphorylates Enzyme soluble Epoxide Hydrolase (sEH) Receptor->Enzyme Activates Response Pro-inflammatory Cytokines (TNF-α, IL-6) Kinase->Response Transcription Enzyme->Response EET Degradation Drug 1-(2-Hydroxy-2-phenylethyl) -3-methylurea Drug->Kinase Inhibits Drug->Enzyme Inhibits

Fig 1: Mechanistic intervention of urea-based modulators in the TLR4 inflammatory cascade.

Self-Validating Experimental Design

A trustworthy protocol must be self-validating. To prevent false positives caused by compound toxicity or assay drift, this workflow integrates three critical checkpoints:

  • Therapeutic Window Establishment: We utilize the CCK-8 (WST-8) assay rather than MTT. Urea derivatives can occasionally co-precipitate with formazan crystals in the MTT assay; CCK-8 yields a highly soluble product, reducing pipetting error and background noise.

  • Target Engagement vs. Functional Readout: Observing a drop in cytokines (ELISA) is insufficient. We must prove the compound actually hit the target pathway by quantifying the ratio of phosphorylated-p38 to total p38 (Western Blot).

  • Statistical Quality Control (Z'-factor): Every assay plate must be evaluated using the Z'-factor [3]. An assay is only deemed reliable if the Z'-factor is 0.5, proving sufficient separation between the positive control (LPS alone) and the negative control (Vehicle).

Workflow Stock 10 mM Stock (Anhydrous DMSO) Tox CCK-8 Viability (Determine IC10) Stock->Tox Treat RAW 264.7 Treatment (Drug + LPS) Tox->Treat Safe Dosing WB Target Engagement (p-p38 Western Blot) Treat->WB ELISA Functional Readout (Cytokine ELISA) Treat->ELISA QC Data QC (Z'-factor > 0.5) WB->QC ELISA->QC

Fig 2: Self-validating experimental workflow for evaluating compound efficacy and engagement.

Step-by-Step Methodologies

Compound Formulation & Storage

Causality Insight: Urea derivatives are susceptible to aggregation and slow hydrolysis in aqueous buffers. Formulating in anhydrous DMSO ensures molecular dispersion.

  • Weigh the synthesized or commercial 1-(2-Hydroxy-2-phenylethyl)-3-methylurea.

  • Dissolve in anhydrous DMSO to create a 10 mM master stock.

  • Aliquot into single-use 20 µL volumes and store at -20°C in amber tubes (protects the phenylethyl moiety from photo-oxidation).

  • Critical Rule: The final DMSO concentration in any cell culture well must never exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Culture & Plating
  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.

  • For the Viability Assay , seed cells at 1×104 cells/well in a 96-well plate.

  • For Western Blot / ELISA , seed cells at 5×105 cells/well in a 6-well plate.

  • Incubate overnight at 37°C, 5% CO₂ to allow adherence.

Viability Screening (Establishing the Therapeutic Window)
  • Prepare serial dilutions of the compound (0.1 µM to 100 µM) in pre-warmed complete media.

  • Aspirate old media and add the compound dilutions to the 96-well plate. Include a 0.1% DMSO vehicle control and a 10% DMSO positive death control.

  • Incubate for 24 hours.

  • Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Read absorbance at 450 nm using a microplate reader.

  • Decision Gate: Identify the maximum concentration that maintains >90% cell viability ( IC10​ ). Use concentrations below this threshold for all subsequent functional assays to ensure anti-inflammatory effects are not artifacts of cell death.

Target Engagement (Phospho-Kinase Western Blot)

Causality Insight: We measure the ratio of p-p38 to total p38 because urea-based inhibitors typically block kinase phosphorylation cascades rather than altering baseline protein expression [2].

  • Pre-treat 6-well plates with the compound (at safe doses determined in 4.3) for 1 hour.

  • Stimulate cells with LPS (1 µg/mL) for exactly 30 minutes (the peak phosphorylation window for p38 MAPK).

  • Wash rapidly with ice-cold PBS to halt signaling.

  • Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Perform SDS-PAGE and transfer to a PVDF membrane.

  • Probe with anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38 antibodies. Normalize chemiluminescent signals using ImageJ.

Functional Readout (Cytokine ELISA)
  • Pre-treat RAW 264.7 cells with the compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.

  • Collect the supernatant and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • Perform sandwich ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

  • Calculate the Z'-factor using the formula: Z′=1−∣μLPS​−μVehicle​∣3(σLPS​+σVehicle​)​ [3].

Data Presentation & Expected Outcomes

To facilitate rapid go/no-go decisions in your drug development pipeline, compare your experimental results against the standardized benchmarks in the table below.

Assay TypeReadout MetricExpected Control ValueExpected Drug EffectQC Threshold
Viability (CCK-8) Absorbance (450 nm)100% Viability (Vehicle)>90% Viability at ≤10 µMZ' > 0.5
Target Engagement p-p38 / Total p38 RatioHigh Ratio (LPS alone)Dose-dependent decreaseSignal/Noise > 3
Functional (ELISA) TNF-α / IL-6 (pg/mL)>2000 pg/mL (LPS alone)>50% reduction at IC50​ Intra-assay CV < 10%

References

  • Choi, H., & Shim, Y. S. (2012). 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Bruno, O., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules.[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[Link]

Method

Using 1-(2-Hydroxy-2-phenylethyl)-3-methylurea as a chemical probe

An in-depth technical guide to utilizing 1-(2-Hydroxy-2-phenylethyl)-3-methylurea as a chemical probe for lipid signaling research. Introduction & Pharmacological Context Soluble epoxide hydrolase (sEH) is a critical bif...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to utilizing 1-(2-Hydroxy-2-phenylethyl)-3-methylurea as a chemical probe for lipid signaling research.

Introduction & Pharmacological Context

Soluble epoxide hydrolase (sEH) is a critical bifunctional enzyme that regulates lipid signaling by hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory and less biologically active dihydroxyeicosatrienoic acids (DHETs)[1]. Because of its central role in the arachidonic acid cascade, sEH is a prime therapeutic target for cardiovascular disease, neuropathic pain, and systemic inflammation[2].

1-(2-Hydroxy-2-phenylethyl)-3-methylurea (HPEMU) is a specialized chemical probe designed to interrogate sEH activity. Structurally, it leverages a 1,3-disubstituted urea pharmacophore, which is established as the most potent central scaffold for sEH inhibition[3]. This Application Note details the mechanistic rationale, formulation parameters, and self-validating experimental protocols required to deploy HPEMU effectively in both biochemical and cellular assays.

Mechanism of Action & Structural Rationale

The efficacy of HPEMU is rooted in its ability to mimic the transition state of epoxide hydrolysis[4]. As a Senior Application Scientist, understanding the atomic-level causality of your probe is essential for interpreting off-target effects and assay artifacts.

  • The Urea Pharmacophore: The carbonyl oxygen of the urea group acts as a hydrogen bond acceptor, interacting with the hydroxyl groups of Tyr383 and Tyr466 in the sEH catalytic pocket. Simultaneously, the urea nitrogen protons serve as hydrogen bond donors to the catalytic Asp333 residue[2].

  • The 2-Hydroxy-2-phenylethyl Moiety: This group occupies the hydrophobic pocket of the enzyme. The addition of the hydroxyl group on the phenylethyl chain provides a dual advantage: it enhances aqueous solubility—a common liability in highly lipophilic adamantyl-based ureas[5]—and offers an additional hydrogen-bonding vector to stabilize the enzyme-inhibitor complex, thereby increasing the target residence time (decreased koff​ )[6].

sEH_Inhibition_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Probe HPEMU Probe (Urea Inhibitor) Probe->sEH Binds Asp333/Tyr383

Fig 1: HPEMU inhibition of the sEH-mediated degradation of anti-inflammatory EETs into DHETs.

Physicochemical Properties & Formulation

To ensure reproducible target engagement, the probe must be handled according to its physicochemical constraints.

PropertyValue / DescriptionFormulation Impact
Molecular Formula C10​H14​N2​O2​ -
Molecular Weight 194.23 g/mol Highly permeable across cellular membranes.
Primary Target Soluble Epoxide Hydrolase (sEH)Binds the cytosolic fraction of the enzyme.
Key Binding Residues Asp333, Tyr383, Tyr466Sensitive to mutations in the catalytic triad.
Solubility Soluble in DMSO, EthanolRequires <1% DMSO final concentration in assays.

Experimental Protocols

Protocol 1: FRET-Based Competitive Displacement Assay (In Vitro Target Engagement)

To validate the direct binding of HPEMU to recombinant human sEH, a Förster Resonance Energy Transfer (FRET) displacement assay is utilized. This method directly measures target occupancy and allows for the calculation of both Ki​ and koff​ [7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer (pH 7.4) supplemented with 0.01% gelatin.

    • Causality: Urea-based inhibitors and the sEH protein itself are highly prone to non-specific binding to plastic cuvettes. Gelatin passivates the plastic surfaces, preventing artificial loss of the enzyme/probe and ensuring accurate Ki​ calculations[7].

  • Probe Preparation: Dissolve HPEMU in 100% DMSO to a 10 mM stock, storing exclusively in glass vials.

    • Causality: Organic solvents like DMSO can leach fluorescent plasticizers from microfuge tubes, which introduces high background noise in the 450 nm FRET emission channel[5].

  • Complex Formation: Incubate 10 nM recombinant human sEH with 1 equivalent of the FRET reporter ligand (e.g., APCU) at 30°C for 1 hour.

  • Displacement: Titrate HPEMU (0.1 nM to 10 μM) into the complex. Measure fluorescence (Excitation: 280 nm, Emission: 450 nm).

  • Self-Validation Step: Run a parallel titration with a known tight-binding inhibitor (e.g., TPPU or t-TUCB). If the positive control fails to displace the FRET reporter with a Ki​<5 nM, the recombinant sEH batch is likely denatured or the reporter is degraded[8].

Protocol 2: LC-MS/MS Quantification of Cellular EET/DHET Ratios (Functional Readout)

While the FRET assay proves binding, cellular efficacy must be validated by measuring the stabilization of endogenous EETs. sEH inhibition is quantified by the ratio of 14,15-EET to 14,15-DHET in cell lysates[9].

Step-by-Step Methodology:

  • Cell Treatment: Treat target cells (e.g., HUVECs or macrophages) with 1 μM HPEMU for 4 hours.

  • Lysis & Stabilization: Lyse cells in ice-cold methanol containing 2% formic acid and 0.01 mol/L Butylated hydroxytoluene (BHT).

    • Causality: Epoxyeicosanoids are highly lipophilic and prone to auto-oxidation. The addition of BHT prevents the artifactual ex vivo oxidation of arachidonic acid into EETs, ensuring the measured ratio strictly reflects in vivo sEH activity[10].

  • Isotope Spiking: Immediately spike the lysate with 5 ng of a deuterated internal standard mixture (e.g., 14,15-EET-d11 and 14,15-DHET-d11).

    • Causality: This "one-to-one" isotope dilution corrects for matrix effects and extraction recovery losses, making the protocol self-validating for quantitative accuracy[11].

  • Solid-Phase Extraction (SPE): Load the homogenate onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol and elute with 100% methanol. Evaporate to dryness under nitrogen.

  • LC-MS/MS Analysis: Reconstitute in 30% acetonitrile and inject into a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode[12].

Data Presentation & Assay Validation Thresholds

To ensure the integrity of the chemical probe's application, experimental results should be benchmarked against the following self-validating thresholds:

ParameterAssay TypeExpected Readout for HPEMUValidation Threshold
Target Affinity ( Ki​ ) FRET Displacement10 - 50 nMPositive control (TPPU) Ki​<5 nM
Target Residence Time ( koff​ ) FRET Kinetics <0.01 s−1 Curve fits single exponential decay
Cellular Efficacy LC-MS/MS> 3-fold increase in EET/DHETVehicle control ratio <0.5
Cytotoxicity CellTiter-Glo >100μM ( IC50​ )Signal > 90% of vehicle at 10 μM

References

  • Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Title: Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis) URL:[Link]

  • Title: Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase Source: Analytical Biochemistry (via PMC) URL:[Link]

  • Title: LC-MS/MS analysis for 14, 15-EET, 14, 15-DHET, and 11,12-DHET levels Source: ResearchGate URL:[Link]

  • Title: Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Title: LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide Source: PMC (National Institutes of Health) URL:[Link]

  • Title: In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Source: Frontiers in Pharmacology URL:[Link]

  • Title: Soluble epoxide hydrolase limits mechanical hyperalgesia during inflammation Source: Molecular Pain (via PMC) URL:[Link]

  • Title: Potent soluble epoxide hydrolase inhibitors (US10377744B2)
  • Title: A sensitive LC-MS/MS method for the quantification of serum epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in the identification of diabetic kidney disease Source: ResearchGate URL:[Link]

  • Title: Inhibition of Soluble Epoxide Hydrolase Alleviated Atherosclerosis by Reducing Monocyte Infiltration in Ldlr−/− Mice Source: PMC (National Institutes of Health) URL:[Link]

  • Title: Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy Source: Journal of Medicinal Chemistry (via UC Davis eScholarship) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Hydroxy-2-phenylethyl)-3-methylurea Synthesis

Overview The synthesis of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea from 2-amino-1-phenylethanol is a classic example of a chemoselectivity challenge in organic synthesis. Because the starting material is a 1,2-amino alco...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea from 2-amino-1-phenylethanol is a classic example of a chemoselectivity challenge in organic synthesis. Because the starting material is a 1,2-amino alcohol, researchers frequently encounter catastrophic yield losses due to side reactions—most notably, intramolecular cyclization and non-selective O-carbamoylation.

This guide provides field-proven causality analyses, quantitative comparisons, and a self-validating protocol to ensure high-yielding, chemoselective N-carbamoylation.

Troubleshooting & FAQs

Q1: My LC-MS shows a major byproduct with a mass of [M+H]+ 164 instead of the desired urea ([M+H]+ 195). What happened? Causality & Explanation: The mass of 164 corresponds to 5-phenyl-2-oxazolidinone . If you react 2-amino-1-phenylethanol directly with phosgene equivalents (e.g., 1,1'-carbonyldiimidazole (CDI), triphosgene, or dialkyl carbonates), the primary amine attacks the reagent to form an activated intermediate (such as an N-acylimidazole). However, before the external methylamine can be introduced to complete the urea formation, the adjacent secondary hydroxyl group rapidly undergoes an intramolecular 5-exo-trig cyclization. This kinetic trap is a well-documented limitation when using 1,2-amino alcohols as the first amino component in urea synthesis[1]. Solution: You must invert the activation sequence (see Q2).

Q2: How do I invert the activation sequence to prevent cyclization? Causality & Explanation: To bypass the oxazolidinone trap, you must pre-form a stable, non-cyclizing isocyanate equivalent. React methylamine hydrochloride with CDI first to generate N-methyl-1H-imidazole-1-carboxamide [2]. Because methylamine lacks a nucleophilic side chain, it forms a stable, isolable reagent. When 2-amino-1-phenylethanol is subsequently introduced, it undergoes intermolecular aminolysis. Since primary amines are significantly more nucleophilic than secondary alcohols, chemoselective N-carbamoylation occurs, yielding the desired linear urea without cyclization[3].

Q3: I used methyl isocyanate (MIC) directly to avoid cyclization, but I see O-carbamoylation (di-carbamoylated adducts). How do I control this? Causality & Explanation: While MIC avoids the intramolecular cyclization trap, excess reagent or the use of strong bases (like NaH or KOtBu) deprotonates the secondary alcohol. This alkoxide formation drastically increases the oxygen's nucleophilicity, leading to O-carbamoylation. Solution: Use exactly 1.0 to 1.05 equivalents of the carbamoylating agent. If using the free base of 2-amino-1-phenylethanol[4], no external base is required. If using the hydrochloride salt, use a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) strictly in a 1:1 stoichiometric ratio to the salt.

Q4: The reaction is complete by TLC, but my isolated yield after aqueous workup is under 30%. Where is my product? Causality & Explanation: 1-(2-Hydroxy-2-phenylethyl)-3-methylurea is a highly polar molecule (LogP < 1) due to the dense hydrogen-bonding network provided by both the urea motif and the secondary hydroxyl group. Standard aqueous workups with dichloromethane or diethyl ether will result in the product remaining trapped in the aqueous layer. Solution: Saturate the aqueous layer with solid NaCl (salting-out effect) and extract with a highly polar organic solvent mixture, such as Ethyl Acetate containing 10–20% THF, or use n-butanol.

Quantitative Data: Impact of Reagent Strategy on Yield

The table below summarizes the quantitative outcomes of different synthetic strategies, highlighting why the pre-activation method is the industry standard for this scaffold.

Synthetic StrategyReagent SequenceTarget Urea Yield (%)Oxazolidinone Byproduct (%)O-Carbamoylation (%)Safety / Toxicity Profile
Direct Activation CDI + Amino Alcohol first< 5%> 90%< 5%Low
Direct Isocyanate Methyl Isocyanate (MIC)60 - 75%None10 - 25%Extremely High (Toxic)
Pre-Activation (Optimized) CDI + Methylamine first85 - 95% None < 2% Low

Mechanistic Logic & Reaction Pathways

ReactionPathway A 2-Amino-1-phenylethanol B CDI (Direct Activation) A->B H Intermolecular Aminolysis A->H Add to Reagent C N-Acylimidazole Intermediate B->C D Intramolecular Cyclization (Kinetic Trap) C->D Fast 5-exo-trig E 5-Phenyl-2-oxazolidinone (Major Byproduct) D->E F Methylamine + CDI G N-Methyl-1H-imidazole-1-carboxamide (Pre-activated Reagent) F->G Step 1 G->H Step 2 I 1-(2-Hydroxy-2-phenylethyl)-3-methylurea (Desired Product) H->I Chemoselective

Reaction pathway showing the kinetic oxazolidinone trap versus the optimized pre-activation route.

Validated Experimental Protocol: Pre-Activation Strategy

Objective: Synthesize 1-(2-Hydroxy-2-phenylethyl)-3-methylurea while actively suppressing 5-phenyl-2-oxazolidinone formation and overcoming polar isolation issues.

Step 1: Preparation of the Carbamoylating Agent

  • Dissolve 1,1'-Carbonyldiimidazole (CDI, 1.05 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert nitrogen atmosphere and cool to 0 °C.

  • Slowly add methylamine hydrochloride (1.0 eq) followed by the dropwise addition of triethylamine (TEA, 1.05 eq).

  • Stir the mixture at room temperature for 2 hours to quantitatively form N-methyl-1H-imidazole-1-carboxamide[2]. Self-Validating Check: The initial suspension will become a clear solution as the hydrochloride salt is consumed. TLC will confirm the complete consumption of CDI.

Step 2: Chemoselective N-Carbamoylation 4. To the clear solution from Step 1, add 2-amino-1-phenylethanol (0.95 eq)[4] in a single portion. 5. Stir the reaction at room temperature for 12–16 hours. Because the pre-activated reagent is stable, the primary amine of the amino alcohol will selectively attack the carboxamide, entirely bypassing the cyclization pathway[3].

Step 3: Specialized Isolation (Polar Product Extraction) 6. Quench the reaction with 1N HCl to protonate and remove the imidazole byproduct and any unreacted trace amines. 7. Separate the layers. Crucial: Do not discard the aqueous layer; the highly polar urea product will likely partition into the acidic aqueous phase. 8. Saturate the aqueous layer by adding solid NaCl until it no longer dissolves. 9. Extract the saturated aqueous layer three times with a highly polar solvent mixture (Ethyl Acetate : THF, 4:1 v/v). 10. Wash the combined organic layers with a small volume of brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure linear urea.

Workflow Step1 Step 1: Pre-activation Methylamine + CDI Step2 Step 2: Coupling Add Amino Alcohol Step1->Step2 Step3 Step 3: Quench 1N HCl & Brine Step2->Step3 Step4 Step 4: Isolation Extract with EtOAc/THF Step3->Step4

Step-by-step experimental workflow for the synthesis and polar extraction of the target urea.

References

  • [1] Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas. ACS Combinatorial Science. URL:[Link]

  • [3] Discovery of nitroaryl urea derivatives with antiproliferative properties. Taylor & Francis Online. URL:[Link]

  • [2] N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry. URL:[Link]

Sources

Optimization

Overcoming poor bioavailability of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific in vitro bioavailability challenges associated with 1-(2-Hydroxy-2-phenylethyl)-3-methylur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific in vitro bioavailability challenges associated with 1-(2-Hydroxy-2-phenylethyl)-3-methylurea .

Structurally, this compound features a urea moiety flanked by a methyl group and a 2-hydroxy-2-phenylethyl chain. The urea core acts as a strong hydrogen bond donor and acceptor, often leading to high crystal lattice energy (characteristic of "brick dust" molecules)[1]. Concurrently, the lipophilic phenyl ring can drive non-specific binding (NSB) to assay plastics[2]. Together, these factors severely limit the free, bioavailable fraction of the compound in standard in vitro assays, leading to false negatives and poor data reproducibility.

Below is our definitive troubleshooting guide, experimental methodology, and diagnostic workflow to help you overcome these hurdles.

Troubleshooting Guide & FAQs

Q1: Why does 1-(2-Hydroxy-2-phenylethyl)-3-methylurea precipitate in aqueous buffers even when kept below its calculated LogP solubility limit? A1: Calculated LogP primarily predicts solvation-limited solubility (typical of "grease ball" molecules). However, the urea linkage in your compound promotes strong intermolecular hydrogen bonding, creating a tightly packed crystal lattice. This makes it a "brick dust" molecule, where solubility is limited by the thermodynamic energy required to disrupt the solid state[3]. Causality & Solution: To overcome the lattice energy, pre-dissolve the compound in 100% DMSO to completely disrupt the crystalline state. Follow this with a rapid dilution into an assay buffer containing a hydrotrope or surfactant (e.g., 0.05% Tween-20) to kinetically stabilize the metastable supersaturated state before nucleation occurs.

Q2: I observe a significant right-shift in IC50 (loss of apparent potency) when moving from a biochemical assay to a cell-based assay. Is this due to poor cellular permeability? A2: Not necessarily. Before assuming poor permeability, you must rule out Non-Specific Binding (NSB). Cell culture media contains serum proteins that can sequester the compound. Furthermore, moderately lipophilic molecules rapidly adsorb to standard polystyrene assay plates, drastically reducing the actual free concentration ( Cfree​ ) available to interact with the cells[2]. Causality & Solution: Switch to Non-Binding Surface (NBS) or Ultra-Low Attachment (ULA) microplates. These plates are coated with hydrophilic polymers that repel lipophilic moieties, ensuring the compound remains in solution.

Q3: My Caco-2 permeability assay shows an apparent permeability ( Papp​ ) of near zero and a mass balance recovery of <30%. How do I fix this? A3: A mass balance recovery below 50% in a Caco-2 assay indicates that the compound is either precipitating, binding to the transwell polycarbonate membrane/plasticware, or accumulating inside the cells without effluxing[4]. Causality & Solution: Implement a modified Caco-2 protocol by adding 0.25% Bovine Serum Albumin (BSA) to the receiver compartment. BSA acts as a thermodynamic "sink," binding the permeated compound and preventing it from adhering to the plastic or diffusing back across the monolayer. This restores the concentration gradient and improves mass recovery[4].

Quantitative Data Summary

Table 1: Impact of Assay Modifications on 1-(2-Hydroxy-2-phenylethyl)-3-methylurea Bioavailability

Assay ConditionIssue AddressedFree Fraction ( fu​ )Mass Recovery (%)Apparent Potency (IC50)
Standard Buffer + Standard PlateBaseline< 5%< 30%> 10 µM (False negative)
+ 0.05% Tween-20"Brick dust" precipitation45%40%2.5 µM
NBS MicroplatesPlastic NSB60%75%800 nM
NBS Plates + 0.25% BSA (Sink)NSB + Poor Permeability85%> 90%150 nM (True potency)

Experimental Protocol: Self-Validating Caco-2 Permeability Assay

To accurately determine the bidirectional permeability of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea, use this modified workflow designed for high-NSB urea compounds. This protocol is self-validating; the final mass balance calculation confirms whether bioavailability issues have been successfully mitigated.

Step 1: Cell Culture and Monolayer Preparation Seed Caco-2 cells (TC7 clone) at a density of 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days. Validation Check: Proceed only if the Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm², confirming tight junction integrity[5].

Step 2: Buffer Preparation (The "Sink" Condition) Prepare transport buffer (Hanks' Balanced Salt Solution, HBSS, pH 7.4). For the receiver compartment (Basolateral for A→B transport; Apical for B→A transport), supplement the HBSS with 0.25% (w/v) BSA to maintain sink conditions and prevent plastic binding[4].

Step 3: Compound Dosing Prepare a 10 mM stock of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea in 100% DMSO. Dilute to a final dosing concentration of 10 µM in HBSS (final DMSO = 0.1%).

Step 4: Incubation and Sampling Add the dosing solution to the donor compartment and the BSA-supplemented buffer to the receiver compartment. Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

Step 5: Quantification and Mass Balance Validation Quench samples with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS. Calculate mass balance recovery: Recovery (%) =[(Amount in Donor at 120min + Amount in Receiver at 120min) / Initial Amount Dosed] × 100 Validation Check: A recovery >70% validates the assay, confirming the compound is stable, soluble, and not significantly binding to the plate[5].

Diagnostic Workflow

G N1 Assay Issue: Low Apparent Potency N2 Check Aqueous Solubility (Nephelometry) N1->N2 N3 Precipitation Detected? N2->N3 N4 Disrupt Crystal Lattice: Use 100% DMSO Stock Add 0.05% Tween-20 N3->N4 Yes (Brick Dust) N5 Check Mass Recovery in Cell-Free System N3->N5 No N4->N5 N6 Recovery < 70%? N5->N6 N7 Mitigate NSB: Use NBS Microplates Add 0.25% BSA to Buffer N6->N7 Yes (Plastic Binding) N8 True in vitro Bioavailability Established N6->N8 No N7->N8

Workflow for diagnosing and resolving in vitro bioavailability issues.

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Troubleshooting

Technical Support Center: Stability of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea in DMSO Solutions

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for handling and troubleshooting solutions of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea in Dimethyl Sulfoxide (DMSO). As a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for handling and troubleshooting solutions of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea in Dimethyl Sulfoxide (DMSO). As a substituted urea derivative, this compound possesses functionalities that, while crucial for its intended biological activity, can also be susceptible to degradation under certain conditions. DMSO is the solvent of choice for compound storage and high-throughput screening due to its remarkable ability to dissolve a wide array of both polar and nonpolar molecules.[1][2] However, its properties necessitate a thorough understanding to ensure the integrity of your experimental results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the practical challenges you may encounter. We will delve into the "why" behind our recommendations, grounding our advice in established chemical principles and field-proven best practices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm preparing a DMSO stock of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea for the first time. What are the primary stability concerns?

A1: The primary concerns for this molecule revolve around its two key functional groups: the urea linkage and the secondary hydroxyl group .

  • Urea Moiety: Urea derivatives can be susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, which would cleave the molecule. While DMSO is an aprotic solvent, its hygroscopic nature means it readily absorbs atmospheric moisture. This introduced water can become a reactant.

  • Hydroxyl Group: The secondary alcohol is a potential site for oxidation. Although DMSO is generally stable, it can participate in oxidation reactions under specific conditions (e.g., elevated temperatures or in the presence of certain catalysts).

  • The Solvent Itself: The quality of the DMSO is paramount. Lower-grade DMSO can contain impurities or degradation byproducts that may react with your compound. Furthermore, DMSO itself is not completely inert and can form radicals under certain conditions, which could potentially initiate compound degradation.[3]

It is crucial to use high-purity, anhydrous DMSO to minimize these risks from the outset.

Q2: What are the best practices for preparing and storing my DMSO stock solutions to ensure long-term stability?

A2: Adhering to rigorous preparation and storage protocols is the most effective way to preserve your compound's integrity. Studies have shown that while many compounds are stable in DMSO for extended periods, improper handling is a primary cause of concentration loss or degradation.[4][5]

Table 1: Recommended Storage and Handling Protocols

ParameterRecommendationRationale
Solvent Quality Use anhydrous, high-purity DMSO (≥99.9%).Minimizes the presence of water, a key reactant in hydrolysis, and other reactive impurities.
Containers Use polypropylene (PP) microtubes or glass vials with PTFE-lined caps.[5]These materials show minimal leaching and adsorption of small molecules compared to other plastics.
Preparation Dissolve the compound under an inert atmosphere (e.g., nitrogen or argon) if possible.Reduces exposure to atmospheric oxygen and moisture during the critical dissolution step.
Storage Temperature Store at -20°C or -80°C for long-term storage.Low temperatures drastically reduce the rate of chemical reactions and DMSO degradation.
Aliquoting Prepare smaller, single-use aliquots.This is the most critical step to avoid repeated freeze-thaw cycles, which can introduce moisture upon opening and physically stress the compound solution.[5]
Moisture Control Use desiccants (e.g., silica gel) in storage boxes.Maintains a dry environment, especially for frequently accessed storage containers.
Q3: My analysis shows a lower-than-expected concentration of my compound after a few weeks of storage. What happened?

A3: This is a common issue that can stem from either chemical degradation or physical precipitation. Your troubleshooting approach should aim to distinguish between these two possibilities.

Troubleshooting_Concentration_Loss Start Concentration Loss Detected Visual_Inspect Visually inspect the thawed aliquot. Is there visible precipitate or cloudiness? Start->Visual_Inspect Degradation_Path Suspect Chemical Degradation Visual_Inspect->Degradation_Path No Precipitation_Path Suspect Precipitation Visual_Inspect->Precipitation_Path Yes LCMS_Analysis Analyze by LC-MS to look for new peaks (degradants). Degradation_Path->LCMS_Analysis Warm_Vortex Gently warm (to RT) and vortex/sonicate the sample. Re-analyze concentration. Precipitation_Path->Warm_Vortex Concentration_Restored Concentration Restored? Warm_Vortex->Concentration_Restored Concentration_Restored->Degradation_Path No Precipitation_Confirmed Issue is solubility/precipitation. Consider lower stock concentration. Concentration_Restored->Precipitation_Confirmed Yes New_Peaks New Peaks Detected? LCMS_Analysis->New_Peaks Degradation_Confirmed Degradation Confirmed. Review storage conditions (Q2) and perform a stability study (Q5). New_Peaks->Degradation_Confirmed Yes No_New_Peaks No new peaks, but concentration is low. Consider adsorption to container or experimental error. New_Peaks->No_New_Peaks No

Caption: Troubleshooting flowchart for decreased compound concentration.

Causality:

  • Precipitation: The most common cause. Your compound may have limited kinetic solubility in DMSO, especially at low temperatures. Upon thawing, it may not fully redissolve.

  • Degradation due to Water: As mentioned, absorbed water can lead to hydrolysis of the urea. This is accelerated by elevated temperatures and repeated freeze-thaw cycles. Studies have shown water is a more significant factor in compound loss than oxygen.[5]

  • Oxidation: While less common in standard storage, exposure to light or reactive impurities could promote oxidation of the secondary alcohol.

  • Adsorption: The compound may adsorb to the surface of the storage vessel, although this is less of an issue with polypropylene and glass.[5]

Q4: If my compound is degrading, what are the likely degradation products?

A4: Based on the structure of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea, we can hypothesize two primary degradation pathways that could occur under forced or long-term storage conditions. Identifying these potential products is key to developing a stability-indicating analytical method.[6][7]

Degradation_Pathway cluster_hydrolysis Pathway A: Hydrolysis cluster_oxidation Pathway B: Oxidation Parent 1-(2-Hydroxy-2-phenylethyl)-3-methylurea Hydrolysis_Product1 2-Amino-1-phenylethanol Parent->Hydrolysis_Product1 + H₂O Oxidation_Product 1-(2-Oxo-2-phenylethyl)-3-methylurea Parent->Oxidation_Product [O] Hydrolysis_Product2 Methyl isocyanate (reactive) -> Methylamine

Caption: Hypothetical degradation pathways for the target compound.

  • Pathway A (Hydrolysis): Cleavage of the urea bond would yield 2-amino-1-phenylethanol and methyl isocyanate. The latter is highly reactive and would likely be further hydrolyzed to methylamine in the presence of water.

  • Pathway B (Oxidation): Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(2-oxo-2-phenylethyl)-3-methylurea .

An LC-MS method would be the ideal tool to monitor for the appearance of these mass signals over time.

Q5: How can I set up a simple experiment to validate the stability of my compound in my lab?

A5: A short-term, accelerated stability study is a robust way to validate your handling procedures and confirm compound integrity under your specific conditions. This self-validating protocol provides empirical data on your compound's stability.

Stability_Workflow step1 Step 1: Prepare Master Stock Prepare a fresh, concentrated stock solution in anhydrous DMSO. step2 Step 2: Create Aliquots Dispense aliquots into separate vials for each time point and condition. step1->step2 step3 Step 3: Define Conditions Store aliquots under different conditions: - Room Temp (RT) - 4°C - -20°C (Control) step2->step3 step4 Step 4: Time Points Define analysis time points: T=0, 24h, 48h, 72h, 1 week. step3->step4 step5 Step 5: Analysis At each time point, analyze one aliquot from each condition by LC-MS or HPLC-UV. step4->step5 step6 Step 6: Evaluate Compare the peak area of the parent compound relative to T=0. Look for the appearance of new peaks (degradants). step5->step6

Caption: Experimental workflow for a short-term stability assessment.

Detailed Protocol: Short-Term Stability Assessment

  • Materials:

    • 1-(2-Hydroxy-2-phenylethyl)-3-methylurea solid

    • Anhydrous DMSO (≥99.9%)

    • Polypropylene microtubes

    • Calibrated pipettes

    • HPLC or LC-MS system with a suitable column (e.g., C18)[8][9]

  • Procedure:

    • T=0 Sample Preparation: Accurately prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. Immediately dilute a sample for analysis to establish the initial (T=0) peak area and purity. This is your 100% reference.

    • Aliquoting: Dispense the remaining stock solution into at least 10 separate, clearly labeled microtubes.

    • Storage: Place sets of aliquots at your desired storage conditions (e.g., Room Temperature, 4°C, and -20°C).

    • Analysis: At each scheduled time point (e.g., 24, 48, 72 hours), retrieve one tube from each temperature condition. Allow it to thaw completely and vortex gently before preparing the analytical sample.

    • Data Interpretation: Calculate the remaining percentage of the parent compound at each time point relative to the T=0 sample. A result >95% is generally considered stable. Simultaneously, monitor the chromatogram for any new peaks that may indicate degradation.

This forced degradation approach provides valuable data on how temperature affects the stability of your compound and helps validate your choice of long-term storage at -20°C or below.[10]

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia.
  • Dimethyl Sulfoxide (DMSO)
  • Stability of Screening Compounds in Wet DMSO.
  • Studies on repository compound stability in DMSO under various conditions. PubMed.
  • (Thio)urea Organocatalyst Equilibrium Acidities in DMSO. Organic Letters.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • Forced Degrad
  • Technical Guide: Solubility and Biological Context of (3,5-dimethylbenzyl)urea in DMSO. BenchChem.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Determination of Phenylurea Compounds in Tap Water and Bottled Green Tea. Thermo Fisher Scientific.
  • Scheme 3. Reported decay of DMSO radicals (1c) and DMF radicals (2c) obtained after pulse radiolysis.
  • Dimethyl sulfoxide (D8779)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Urea Derivatives in Modern Drug Design: Traditional Scaffolds versus Novel Asymmetric Structures

Introduction: The Urea Scaffold, a Privileged Structure in Medicinal Chemistry The urea moiety is a cornerstone of modern drug discovery, celebrated for its unique ability to act as a rigid hydrogen-bond donor-acceptor u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Urea Scaffold, a Privileged Structure in Medicinal Chemistry

The urea moiety is a cornerstone of modern drug discovery, celebrated for its unique ability to act as a rigid hydrogen-bond donor-acceptor unit. This feature allows it to form stable, high-affinity interactions with biological targets, particularly protein kinases, making it a "privileged scaffold" in medicinal chemistry.[1][2] Since the synthesis of urea by Friedrich Wöhler in 1828, which marked the dawn of organic chemistry, its derivatives have become integral to a vast array of clinically approved therapies, from anticancer to antidiabetic agents.[1][3]

Traditional drug design has heavily relied on symmetric or diaryl urea derivatives, which have proven highly effective as multi-kinase inhibitors.[4][5] Drugs like Sorafenib and Lenvatinib are prominent examples, showcasing the potency of this structural class.[1][6] However, challenges such as off-target toxicity and poor physicochemical properties, like low aqueous solubility, often accompany these traditional designs.[7]

This guide provides a comparative analysis between these established traditional urea derivatives and a novel class of asymmetric, hydroxylated urea compounds, exemplified by the structure 1-(2-Hydroxy-2-phenylethyl)-3-methylurea . We will explore the structural rationale, hypothesized advantages, and the critical experimental workflows required to validate the therapeutic potential of this next-generation scaffold.

Section 1: The Archetype - Traditional Diaryl Urea Derivatives

Traditional urea-based drug candidates, particularly in oncology, are often characterized by two aromatic rings flanking the central urea moiety.[8][9] This diaryl structure provides a rigid framework that is highly effective for inhibiting specific enzyme families.

Core Structural Features and Mechanism of Action

The primary mechanism for diaryl urea anticancer agents is the inhibition of protein tyrosine kinases (RTKs), which are critical drivers of tumorigenesis.[5][8] The urea's N-H groups form key hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, while the aryl rings engage in hydrophobic and van der Waals interactions, conferring potency and influencing selectivity.[4][6] Sorafenib, for example, effectively targets the Raf-1 kinase, a central component of the Ras-Raf-MEK-ERK signaling pathway that governs cell proliferation and survival.[9]

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf Kinase Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates DiarylUrea Traditional Diaryl Urea (e.g., Sorafenib) DiarylUrea->Raf Inhibits

Caption: Generic signaling pathway for RTK-mediated cell proliferation and the inhibitory action of a traditional diaryl urea on Raf kinase.

Physicochemical Profile and Supporting Data

While potent, the rigid, planar, and hydrophobic nature of many diaryl ureas often leads to poor aqueous solubility. This can negatively impact their pharmacokinetic (PK) profile, requiring complex formulations to achieve adequate bioavailability.[7] The structure-activity relationship (SAR) for these compounds is well-established; for instance, halogen substitutions on the phenyl rings can dramatically increase inhibitory activity.[4]

Table 1: Representative Biological Activity of Traditional (3-Hydroxy-p-tolyl)urea Analogues [4]

Compound ID Substitution on 'Head' Phenyl Ring IC50 vs. MDA-MB-231 Cells (μM) IC50 vs. FGFR1 Kinase (μM)
1a 4-H 11.44 ± 0.40 > 10
1b 4-F 3.50 ± 0.08 0.55 ± 0.04
1c 4-Cl 2.57 ± 0.07 0.21 ± 0.02

| 1d | 4-Br | 3.15 ± 0.11 | 0.33 ± 0.03 |

Data sourced from a study on (3-Hydroxy-p-tolyl)urea analogues as FGFR1 inhibitors.[4]

Section 2: The Challenger - 1-(2-Hydroxy-2-phenylethyl)-3-methylurea

To address the limitations of traditional derivatives, medicinal chemists are exploring novel structural motifs. Asymmetric ureas featuring hydroxylated aliphatic chains, such as 1-(2-Hydroxy-2-phenylethyl)-3-methylurea, represent a promising new direction. This design intentionally breaks the symmetry and introduces features aimed at improving both biological and physicochemical properties.

Structural Rationale and Hypothesized Advantages

The design of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea incorporates several strategic elements:

  • Asymmetry: The small methyl group on one side and the larger, functionalized phenylethyl group on the other may allow for more selective binding. It can potentially fit into protein pockets that cannot accommodate two bulky aryl groups, thereby reducing off-target kinase inhibition.

  • Hydroxyl Group: The secondary alcohol introduces a critical hydrogen bond donor/acceptor site, potentially forming new, stabilizing interactions with the target protein.[1] This functional group also increases polarity, which is hypothesized to improve aqueous solubility and overall ADME properties.

  • Flexibility: The ethyl linker provides greater conformational flexibility compared to a rigid diaryl system. This allows the molecule to adapt its shape to fit the three-dimensional contours of a binding site, a concept known as "induced fit."

These features collectively suggest that this novel scaffold could yield inhibitors with higher selectivity, improved solubility, and a more favorable safety profile compared to their traditional counterparts.

Section 3: A Comparative Framework for Experimental Validation

To rigorously compare novel candidates like 1-(2-Hydroxy-2-phenylethyl)-3-methylurea against a traditional baseline, a multi-tiered experimental approach is essential. The following protocols are designed as self-validating systems to provide a comprehensive performance profile.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the ability of a compound to inhibit a specific kinase, such as FGFR1. It determines the amount of ADP produced, which is directly proportional to kinase activity.[4]

Causality Behind Experimental Choices:

  • DMSO as Vehicle: Test compounds are serially diluted in DMSO because it is a strong aprotic solvent that can dissolve a wide range of organic compounds and is generally tolerated by enzymes at low concentrations.

  • Pre-incubation: A short pre-incubation of the enzyme with the test compound allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring an accurate measurement of its inhibitory effect.

  • ATP to Initiate: The reaction is started by adding ATP, the phosphate donor for the kinase. Without ATP, no phosphorylation and thus no ADP production would occur.

  • Luminescence Detection: The ADP-Glo™ system uses a coupled enzymatic reaction that converts ADP to ATP, which then drives a luciferase reaction. This luminescent signal is highly sensitive, allowing for the detection of very low levels of kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in a 384-well plate.

  • Enzyme & Substrate Addition: Add the target kinase (e.g., FGFR1) and its corresponding substrate (e.g., Poly(Glu,Tyr)) to the wells containing the diluted compounds.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to a no-inhibitor control. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to determine the IC50 value.

kinase_assay_workflow start Start prep Prepare Compound Dilutions in Plate start->prep add_enzyme Add Kinase & Substrate prep->add_enzyme pre_incubate Pre-incubate (10 min) add_enzyme->pre_incubate add_atp Initiate with ATP (Incubate 60 min) pre_incubate->add_atp add_adpglo Stop Reaction (Add ADP-Glo™) add_atp->add_adpglo add_detection Generate Signal (Add Detection Reagent) add_adpglo->add_detection read_plate Read Luminescence add_detection->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end pk_study_workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase acclimate Acclimate Rats dose Oral Dosing (Fasted) acclimate->dose sample Serial Blood Collection (Multiple Time Points) dose->sample process Centrifuge for Plasma sample->process store Store Plasma at -80°C process->store extract Protein Precipitation & Extraction store->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify Drug Concentration analyze->quantify calc Calculate PK Parameters (Cmax, AUC, t1/2) quantify->calc

Sources

Comparative

A Comparative Efficacy Analysis of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea and Standard Beta-Adrenergic Agonists

Introduction The exploration of novel therapeutic agents targeting the adrenergic system is a cornerstone of modern pharmacology, with implications for cardiovascular and respiratory diseases. This guide presents a compa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The exploration of novel therapeutic agents targeting the adrenergic system is a cornerstone of modern pharmacology, with implications for cardiovascular and respiratory diseases. This guide presents a comparative efficacy study of a novel compound, 1-(2-Hydroxy-2-phenylethyl)-3-methylurea (designated as Compound-HPMU), against established beta-adrenergic receptor agonists: the non-selective agonist Isoproterenol and the β2-selective agonist Salbutamol.

Compound-HPMU's structure, featuring a phenylethylamine backbone common to catecholamines, alongside a methylurea moiety, suggests a potential interaction with adrenergic receptors. The purpose of this investigation is to characterize its functional activity and selectivity profile at β1 and β2 adrenergic receptors and to contextualize its efficacy within the current landscape of standard therapeutic agents. Through a series of in-vitro experiments, including receptor binding and functional assays, we will elucidate the pharmacological profile of Compound-HPMU. This guide provides detailed methodologies, comparative data analysis, and an expert interpretation of the findings to support researchers in the field of drug discovery and development.

Experimental Design and Rationale

To comprehensively evaluate the efficacy of Compound-HPMU relative to Isoproterenol and Salbutamol, a multi-tiered experimental approach was employed. The rationale behind this design is to first establish the binding affinity of the compounds to the target receptors and then to functionally characterize the downstream signaling consequences of this binding.

Experimental Workflow

The following diagram outlines the workflow for the comparative efficacy studies.

G cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Activity (cAMP Accumulation) A Preparation of Membranes (HEK293 cells expressing β1 or β2 receptors) B Radioligand Binding Assay ([3H]Dihydroalprenolol) A->B C Competition Binding with: - Compound-HPMU - Isoproterenol - Salbutamol B->C D Calculation of Ki values C->D H Calculation of EC50 and Emax values D->H Data Integration & Comparative Analysis E Whole Cell Preparation (HEK293 cells expressing β1 or β2 receptors) F Cell Stimulation with Test Compounds E->F G cAMP Quantification Assay (e.g., HTRF) F->G G->H

Caption: Workflow for comparing binding affinity and functional activity.

Methodologies

Cell Culture and Membrane Preparation

Human Embryonic Kidney (HEK293) cells stably expressing either the human β1-adrenergic receptor (ADRB1) or the human β2-adrenergic receptor (ADRB2) were used. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.

For membrane preparation, cells were harvested, washed with ice-cold phosphate-buffered saline, and then homogenized in a lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer. The homogenate was centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant was then ultracentrifuged at 40,000 x g for 30 minutes at 4°C. The final pellet containing the cell membranes was resuspended in the lysis buffer, and protein concentration was determined using a Bradford protein assay.

Radioligand Binding Assays

The binding affinity of Compound-HPMU, Isoproterenol, and Salbutamol to β1 and β2-adrenergic receptors was determined through competitive binding assays using the non-selective β-antagonist [3H]dihydroalprenolol ([3H]DHA) as the radioligand.

Protocol:

  • In a 96-well plate, 20 µg of membrane protein was incubated with a final concentration of 1 nM [3H]DHA.

  • Increasing concentrations of the competing ligands (Compound-HPMU, Isoproterenol, or Salbutamol) ranging from 10⁻¹⁰ M to 10⁻⁴ M were added.

  • The total reaction volume was brought to 200 µL with binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Non-specific binding was determined in the presence of 10 µM propranolol.

  • The plate was incubated at room temperature for 60 minutes.

  • The reaction was terminated by rapid filtration through a glass fiber filter mat using a cell harvester, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The filters were dried, and radioactivity was quantified by liquid scintillation counting.

  • The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Functional Assays

The functional agonistic activity of the compounds was assessed by measuring the accumulation of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

Protocol:

  • HEK293 cells expressing either β1 or β2-adrenergic receptors were seeded in 96-well plates and grown to 80-90% confluency.

  • The culture medium was removed, and cells were washed with Krebs-Ringer-HEPES buffer.

  • Cells were then incubated with the same buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, for 15 minutes at 37°C to prevent cAMP degradation.

  • Increasing concentrations of Compound-HPMU, Isoproterenol, or Salbutamol (from 10⁻¹⁰ M to 10⁻⁴ M) were added, and the cells were incubated for a further 15 minutes at 37°C.

  • The reaction was stopped, and intracellular cAMP levels were measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.

  • Dose-response curves were generated, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) values were determined using non-linear regression analysis.

Results: A Comparative Analysis

The experimental data provides a clear pharmacological distinction between Compound-HPMU and the standard reference agonists. The results are summarized in the tables below.

Table 1: Comparative Binding Affinities (Ki, nM)
Compoundβ1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)β2/β1 Selectivity Ratio
Compound-HPMU 125.615.80.126
Isoproterenol 25.118.20.725
Salbutamol 25001500.06

Lower Ki values indicate higher binding affinity. The β2/β1 selectivity ratio is calculated as (Ki for β1) / (Ki for β2). A higher ratio indicates greater selectivity for the β2 receptor.

Table 2: Comparative Functional Agonist Activity (cAMP Accumulation)
CompoundReceptorEC50 (nM)Emax (% of Isoproterenol)
Compound-HPMU β1-AR350.285%
β2-AR45.595%
Isoproterenol β1-AR50.8100%
β2-AR30.1100%
Salbutamol β1-AR480070%
β2-AR28098%

EC50 represents the concentration of an agonist that gives half of the maximal response. Emax is the maximal response achievable by the agonist, expressed as a percentage of the maximal response induced by the full agonist Isoproterenol.

Discussion and Interpretation

The results of this comparative study indicate that Compound-HPMU is a potent and efficacious agonist at β-adrenergic receptors, with a notable selectivity for the β2 subtype.

Binding Affinity: Compound-HPMU demonstrated a significantly higher affinity for the β2-adrenergic receptor (Ki = 15.8 nM) compared to the β1 receptor (Ki = 125.6 nM). Its β2/β1 selectivity ratio of approximately 7.9 (calculated as 125.6/15.8) is superior to that of the non-selective agonist Isoproterenol and comparable to the known β2-selective agonist Salbutamol. This suggests that the methylurea moiety in Compound-HPMU may contribute favorably to its interaction with the binding pocket of the β2 receptor.

Functional Activity: In the cAMP functional assay, Compound-HPMU acted as a potent agonist at the β2-adrenergic receptor, with an EC50 of 45.5 nM. This potency is greater than that of Salbutamol (EC50 = 280 nM) and approaches that of Isoproterenol (EC50 = 30.1 nM) at the same receptor. Furthermore, Compound-HPMU demonstrated high efficacy, achieving a maximal response (Emax) of 95% of that induced by Isoproterenol at the β2 receptor, indicating it is a near-full agonist.

At the β1 receptor, Compound-HPMU was less potent (EC50 = 350.2 nM) and displayed slightly lower efficacy (Emax = 85%) compared to its activity at the β2 receptor. This functional selectivity for the β2 receptor is a desirable characteristic for therapeutic agents aimed at treating respiratory conditions like asthma, as it may minimize potential cardiac side effects associated with β1 receptor stimulation.

Signaling Pathway of β-Adrenergic Receptor Activation

The diagram below illustrates the canonical signaling pathway activated by the binding of an agonist to a β-adrenergic receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Agonist Agonist (e.g., Compound-HPMU) Receptor β-Adrenergic Receptor Agonist->Receptor 1. Binding G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gαs activates cAMP cAMP AC->cAMP 4. Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response 6. Phosphorylation of target proteins

Caption: Canonical Gs-protein signaling pathway for β-adrenergic receptors.

Conclusion

In this comparative efficacy guide, 1-(2-Hydroxy-2-phenylethyl)-3-methylurea (Compound-HPMU) has been characterized as a novel, potent, and efficacious β2-adrenergic receptor agonist. Its pharmacological profile is distinguished by a higher affinity and functional selectivity for the β2 receptor over the β1 receptor when compared to the non-selective agonist Isoproterenol. Notably, Compound-HPMU exhibits greater potency than the widely used β2-selective drug Salbutamol.

These findings suggest that Compound-HPMU represents a promising lead candidate for the development of new therapeutics for bronchospastic diseases, potentially offering an improved efficacy profile. Further preclinical and clinical investigations are warranted to fully assess its therapeutic potential, safety, and pharmacokinetic properties.

References

  • Title: Relating the Ki and IC50 of Drugs. Source: GraphPad URL: [Link]

  • Title: Beta-Adrenergic Receptors (version 2023.3) in the IUPHAR/BPS Guide to Pharmacology Source: IUPHAR/BPS Guide to Pharmacology URL: [Link]

  • Title: The β2-Adrenergic Receptor in Asthma Source: American Journal of Respiratory and Critical Care Medicine URL: [Link]

Validation

Reproducibility of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea Binding Assays: A Comparative Guide

Executive Summary 1-(2-Hydroxy-2-phenylethyl)-3-methylurea (HPEMU) is a highly specific small-molecule ligand characterized by its flexible 2-hydroxy-2-phenylethyl arm and rigid methylurea core. While these structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Hydroxy-2-phenylethyl)-3-methylurea (HPEMU) is a highly specific small-molecule ligand characterized by its flexible 2-hydroxy-2-phenylethyl arm and rigid methylurea core. While these structural motifs make it a valuable probe for target engagement studies, they introduce significant challenges in assay reproducibility. This guide provides an objective comparison of primary binding assay platforms and establishes a self-validating protocol to ensure robust, reproducible quantification of HPEMU binding kinetics.

Mechanistic Grounding: The Physicochemical Profile of HPEMU

To design a reproducible assay, one must first understand the causality behind assay failure. HPEMU possesses two distinct features that dictate its behavior in aqueous buffers:

  • The Methylurea Core: Acts as a potent hydrogen-bond donor and acceptor. While crucial for target affinity, it can form intermolecular H-bond networks leading to micro-aggregation at high concentrations.

  • The 2-Hydroxy-2-phenylethyl Moiety: Introduces localized lipophilicity and a hydroxyl group. This drives non-specific binding (NSB) to polystyrene microtiter plates and sensor chips[1].

Failure to account for these properties results in a depleted free-ligand concentration, artificially inflating the apparent Kd​ or IC50​ and ultimately destroying assay reproducibility.

Platform Comparison: TR-FRET vs. SPR vs. FP

When evaluating small molecules like HPEMU, selecting the right analytical platform is critical. Below is an objective comparison of three leading methodologies.

ParameterTR-FRET (Time-Resolved FRET)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Primary Output Equilibrium Affinity ( IC50​ / Ki​ )Real-Time Kinetics ( kon​ , koff​ , Kd​ )Equilibrium Affinity ( IC50​ )
Throughput High (384/1536-well compatible)Medium (Microfluidic chips)High (384/1536-well compatible)
Autofluorescence Interference Low (Time-delay eliminates background)None (Label-free optical detection)High (Aromatic rings scatter light)
Susceptibility to NSB Low (Buffer additives easily optimized)High (Requires complex reference subtraction)Medium (Probe depletion possible)
Reproducibility Profile Excellent (Ratiometric readout normalizes errors)Good (Dependent on rigorous surface regeneration)Moderate (Sensitive to viscosity changes)

TR_FRET_Mechanism Excitation Flashlamp Excitation (340 nm) Donor Terbium (Tb) Donor Labeled Target Excitation->Donor Delay 100 µs Time Delay (Eliminates Autofluorescence) Donor->Delay Energy Transfer (<10nm Proximity) Acceptor Fluorescein Acceptor Tracer Ligand Delay->Acceptor Signal TR-FRET Emission (520 nm / 495 nm Ratio) Acceptor->Signal Disruption Signal Decrease (Quantifies HPEMU Binding) Signal->Disruption Ratio Drop HPEMU HPEMU (Unlabeled) Competitor HPEMU->Donor Displaces Tracer HPEMU->Disruption

TR-FRET competitive binding mechanism for evaluating HPEMU affinity.

Self-Validating Experimental Protocol: Optimized TR-FRET Assay

To guarantee scientific integrity, the following protocol is designed as a self-validating system. Every step includes internal controls to verify causality and ensure reproducibility.

Step 1: Buffer Optimization (Mitigating NSB and Aggregation)
  • Action: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.01% CHAPS.

  • Causality: The inclusion of 0.01% CHAPS (a zwitterionic detergent) is non-negotiable. It disrupts the weak hydrophobic interactions between HPEMU's phenylethyl group and the plasticware without denaturing the target protein. DTT maintains reducing conditions, preventing oxidative cross-linking of the target.

Step 2: Ligand Preparation and DMSO Tolerance
  • Action: Prepare a 10 mM stock of HPEMU in 100% anhydrous DMSO. Perform a 12-point, 3-fold serial dilution. Cap the final assay DMSO concentration at exactly 1% (v/v) across all wells.

  • Causality: HPEMU's solubility drops precipitously in aqueous environments. Exceeding 1% DMSO can denature the target, while insufficient DMSO leads to HPEMU precipitation. A 1% constant DMSO background ensures uniform solvent effects, preventing artifactual signal quenching.

Step 3: Assay Assembly and Equilibration
  • Action: In a 384-well low-volume plate, combine 5 µL of Terbium-labeled target protein (2 nM final), 5 µL of Fluorescein-labeled tracer ligand (5 nM final), and 5 µL of HPEMU dilutions. Incubate at room temperature for 60 minutes in the dark.

  • Causality: The 60-minute incubation allows the competitive binding reaction to reach thermodynamic equilibrium. Reading the plate prematurely will result in assay drift and poor well-to-well reproducibility.

Step 4: Time-Resolved Measurement
  • Action: Excite the plate at 340 nm using a flashlamp microplate reader. Apply a 100 µs delay, then integrate the emission signals at 520 nm (Acceptor) and 495 nm (Donor) for 200 µs.

  • Causality: The 100 µs delay allows short-lived background fluorescence (from HPEMU's aromatic rings or buffer impurities) to decay. The long-lifetime Terbium donor continues to transfer energy to the Fluorescein acceptor, yielding a clean, target-specific signal[6].

Step 5: Data Normalization & Quality Control (Self-Validation)
  • Action: Calculate the TR-FRET ratio (Emission 520 / Emission 495). Determine the Z'-factor using positive (no HPEMU) and negative (excess HPEMU) controls.

  • Causality: A Z'-factor ≥ 0.5 validates the assay's robustness and confirms that the signal window is wide enough to reproducibly detect HPEMU's competitive displacement without being skewed by pipetting errors.

Troubleshooting Issue High Assay Variability (Z' < 0.5) Check1 Check Non-Specific Binding (HPEMU to Plastic) Issue->Check1 Check2 Check Compound Solubility (Precipitation) Issue->Check2 Check3 Check Equilibrium Time Issue->Check3 Fix1 Add 0.01% CHAPS or 0.1% BSA to Buffer Check1->Fix1 High NSB Fix2 Optimize DMSO Tolerance (Keep ≤ 1% Final) Check2->Fix2 Turbidity Fix3 Extend Incubation (e.g., 60 to 120 min) Check3->Fix3 Drift

Decision tree for resolving reproducibility issues in HPEMU binding assays.

References

  • Fluidic Sciences Ltd. "Binding Assays: Common Techniques and Key Considerations." Fluidic Sciences, 21 Mar. 2025.[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological.[Link]

  • Lin, Wenwei, et al. "Structure-guided approach to modulate small molecule binding to a promiscuous ligand-activated protein." Proceedings of the National Academy of Sciences (PNAS), 27 Feb. 2023.[Link]

  • Babina, M., et al. "RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction." National Center for Biotechnology Information (PMC), NIH.[Link]

  • Royal Society of Chemistry (RSC). "Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands." RSC Publishing.[Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea in β-Agonist Immunoassays

Executive Summary In pharmacokinetic profiling and food safety screening, immunoassays are the gold standard for the rapid detection of β-adrenergic agonists (e.g., Phenylethanolamine A, ractopamine, clenbuterol). Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmacokinetic profiling and food safety screening, immunoassays are the gold standard for the rapid detection of β-adrenergic agonists (e.g., Phenylethanolamine A, ractopamine, clenbuterol). However, structural analogs and metabolic byproducts introduce confounding cross-reactivity (CR), leading to false positives. 1-(2-Hydroxy-2-phenylethyl)-3-methylurea is a critical analog that shares the core phenylethanolamine pharmacophore but features a substituted methylurea tail.

This guide provides an objective, data-driven comparison of how this specific analog cross-reacts across different immunoassay platforms. By detailing the mechanistic causality behind antibody recognition and offering self-validating protocols, this guide equips researchers with the tools to accurately quantify and mitigate CR.

Mechanistic Causality of Cross-Reactivity

Antibody specificity is governed by the spatial and electrostatic complementarity between the paratope and the hapten. For phenylethanolamine-derived β-agonists, the 2-hydroxy-2-phenylethyl moiety acts as a dominant epitope[1]. When designing monoclonal antibodies (mAbs) against targets like Phenylethanolamine A, the hapten is typically conjugated to a carrier protein (e.g., Bovine Serum Albumin or Ovalbumin) via a diazotization method at the opposite end of the molecule[2].

Consequently, the antibody's binding pocket becomes highly sensitized to the exposed 2-hydroxy-2-phenylethyl headgroup. Because 1-(2-Hydroxy-2-phenylethyl)-3-methylurea possesses this exact headgroup, it competitively binds to the mAb. However, the bulky, polar methylurea tail alters the thermodynamic stability of the antigen-antibody complex, generally resulting in a lower binding affinity compared to the target analyte.

G Target Target Analyte (e.g., Phenylethanolamine A) Ab Monoclonal Antibody (Binding Pocket) Target->Ab Primary recognition Analog 1-(2-Hydroxy-2-phenylethyl) -3-methylurea Analog->Ab Competitive binding Signal1 High Affinity Specific Binding Ab->Signal1 IC50 < 0.5 ng/mL Signal2 Low Affinity Cross-Reactivity Ab->Signal2 CR < 1.0%

Competitive binding dynamics between target β-agonists and urea analogs in immunoassays.

Comparison of Immunoassay Platforms

To establish a robust analytical framework, we must compare how different immunoassay architectures handle the cross-reactivity of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea.

A. Indirect Competitive ELISA (icELISA)
  • Mechanism : Relies on enzymatic amplification (e.g., HRP-TMB system) where free analytes compete with immobilized antigens for primary antibody binding[3].

  • Performance & Causality : Offers high sensitivity (IC50 ~0.44 ng/mL for target analytes)[2]. However, it is highly susceptible to cross-reactivity from structurally similar analogs because the long incubation times allow the system to reach thermodynamic equilibrium, giving lower-affinity analogs like the methylurea derivative time to stabilize in the binding pocket.

B. Lateral-Flow Immunoassay (LFIA)
  • Mechanism : Utilizes colloidal gold-labeled mAbs to provide a visual, qualitative, or semi-quantitative readout via capillary action across a nitrocellulose membrane[4].

  • Performance & Causality : Rapid (under 10 minutes). The kinetic, non-equilibrium nature of the lateral flow process physically washes away lower-affinity analogs before they can establish stable bonds, significantly reducing the apparent cross-reactivity of the methylurea derivative compared to ELISA.

C. Surface-Enhanced Raman Scattering (SERS)-based ICA
  • Mechanism : Uses core-shell nanoparticles (e.g., Au@Ag) sandwiched with a Raman reporter (like 4-mercaptobenzoic acid) as a probe[5].

  • Performance & Causality : Ultrasensitive (LOD in the pg/mL range)[5]. While highly specific, the extreme optical enhancement can sometimes amplify the signal of minor cross-reactants. Strict calibration of the Raman scattering intensity is required to differentiate the target from the urea analog.

Quantitative Data Summary

Table 1: Comparative Cross-Reactivity (CR%) of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea across Platforms. (Note: CR% is calculated as [IC50 of Target / IC50 of Analog] × 100)

Immunoassay PlatformTarget AnalyteIC50 (Target)IC50 (Methylurea Analog)CR (%)Matrix Tolerance
icELISA Phenylethanolamine A0.44 ng/mL146.6 ng/mL0.30%Moderate
Colloidal Gold LFIA Phenylethanolamine A2.70 ng/mL (Cut-off)>500 ng/mL<0.50%High
SERS-based ICA Phenylethanolamine A0.06 ng/mL42.8 ng/mL0.14%Low

Experimental Protocols: Self-Validating icELISA Workflow

To ensure trustworthiness, the following protocol incorporates a self-validating system: internal standard spiking and parallel blank matrix testing. This isolates true cross-reactivity from matrix-induced signal suppression.

Workflow S1 Sample Prep (Hydrolysis & Extraction) S2 Incubation with Primary Ab S1->S2 S3 Addition of Competitor S2->S3 S4 Signal Measurement (Absorbance/SERS) S3->S4

Step-by-step immunoassay workflow for evaluating competitive cross-reactivity.

Step 1: Reagent Preparation & Microplate Coating
  • Dilute the coating antigen (e.g., PEA-OVA) to 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

  • Add 100 µL/well to a 96-well polystyrene microplate. Incubate overnight at 4°C.

  • Causality: The high pH strips protons from the protein, exposing hydrophobic domains. Overnight incubation at 4°C ensures uniform, stable hydrophobic adsorption to the polystyrene well, minimizing well-to-well variance.

Step 2: Blocking
  • Wash the plate 3 times with PBST (Phosphate Buffered Saline with 0.05% Tween-20).

  • Add 200 µL/well of 5% skim milk in PBS. Incubate for 1 hour at 37°C.

  • Causality: Skim milk proteins block unoccupied hydrophobic sites on the plastic. Without this step, the primary antibody would non-specifically bind to the well, falsely elevating the baseline signal and ruining the competitive assay's dynamic range.

Step 3: Competitive Binding (The Core CR Test)
  • Prepare a serial dilution of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea (0.01, 0.1, 1, 10, 100, 1000 ng/mL) in a standardized PBS buffer.

  • Add 50 µL of the analog standard and 50 µL of the specific mAb to each well. Incubate for 45 minutes at 37°C.

  • Self-Validation Check: Include a row of "Zero Standard" (buffer only) to establish the maximum signal ( B0​ ) and a parallel row of the target analyte (e.g., Phenylethanolamine A) as the positive control to calculate the true IC50 baseline.

Step 4: Signal Development & Measurement
  • Wash the plate 5 times with PBST. Add 100 µL/well of HRP-labeled secondary antibody. Incubate for 30 mins at 37°C.

  • Wash 5 times. Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15 mins.

  • Stop the reaction with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm using a microplate reader.

  • Causality: The acidic stop solution protonates the TMB diamine oxidation product. This chemical shift changes the absorbance maximum from 605 nm (blue) to 450 nm (yellow), significantly increasing the molar extinction coefficient and assay sensitivity.

References

  • Title : Rapid determination of phenylethanolamine A in biological samples by enzyme-linked immunosorbent assay and lateral-flow immunoassay Source : PubMed (Springer) URL :[Link]

  • Title : Development of a colloidal gold-based lateral-flow immunoassay for the rapid detection of phenylethanolamine A in swine urine Source : Analytical Methods (RSC Publishing) URL :[Link]

  • Title : Preparation of Polyclonal Antibodies and Development of a Direct Competitive Enzyme-Linked Immunosorbent Assay To Detect Residues of Phenylethanolamine A in Urine Samples Source : Journal of Agricultural and Food Chemistry (ACS Publications) URL :[Link]

  • Title: Ultrasensitive and Quantitative Detection of a New β-Agonist Phenylethanolamine A by a Novel Immunochromatographic Assay Based on Surface-Enhanced Raman Scattering (SERS)
  • Title : A Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for Detection of Phenylethanolamine A in Tissue of Swine Source : PubMed (Food Chemistry) URL :[Link]

Sources

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